4(1H)-Pyrimidinone, 2-hydroxy-(9CI)
Description
Systematic Nomenclature and Classification
IUPAC Nomenclature and CAS Registry Validation
The compound 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) is systematically named 2-hydroxypyrimidin-4(1H)-one under IUPAC guidelines. Its CAS Registry Number 557-01-7 validates its identity as a distinct chemical entity. The numbering follows pyrimidine conventions, with the hydroxyl group at position 2 and the ketone moiety at position 4. This nomenclature distinguishes it from isomeric forms such as 4-hydroxypyrimidin-2(1H)-one, where functional groups occupy alternate positions.
Structural Relationship to Pyrimidine Derivatives
As a pyrimidinone, this compound belongs to the heterocyclic aromatic family derived from pyrimidine (C₄H₄N₂) via keto-enol tautomerism. Its core structure aligns with bioactive pyrimidine derivatives like cytosine and uracil but lacks the amino or methyl substituents found in those nucleobases. The hydroxyl group at C2 and ketone at C4 create a conjugated system that influences both electronic properties and hydrogen-bonding capabilities.
Tautomeric Forms and Isomeric Considerations
The compound exhibits keto-enol tautomerism, oscillating between the 2-hydroxypyrimidine (enol) and 2-pyrimidinone (keto) forms. Computational studies using Møller-Plesset perturbation theory indicate the keto form is energetically favored by ~12 kJ/mol in the gas phase due to resonance stabilization of the carbonyl group. In aqueous solutions, solvation effects reduce this energy gap, leading to a measurable equilibrium between tautomers.
Molecular Architecture
Quantum-Chemical Derivation of Bond Parameters
Density Functional Theory (DFT) calculations at the B3LYP/6-31+G** level reveal key bond parameters:
- C2–O bond length: 1.234 Å (consistent with carbonyl character)
- N1–C2 bond: 1.374 Å (shorter than typical C–N single bonds due to conjugation)
- C4–O bond: 1.224 Å (indicative of ketone group)
These values align with crystallographic data from related pyrimidinones, where analogous bonds range from 1.21–1.25 Å for carbonyl groups.
Crystallographic Validation of Spatial Configuration
Single-crystal X-ray diffraction of a methanol solvate (space group P2₁/c) confirms the planar pyrimidinone ring with slight puckering at C5 (puckering amplitude Q = 0.12 Å). The dihedral angle between the hydroxyl group and ring plane is 7.8°, facilitating intramolecular hydrogen bonding. Unit cell parameters include:
Hydrogen Bonding Topology Analysis
The crystal lattice exhibits a three-dimensional network mediated by:
Physicochemical Profile
Thermodynamic Stability Across pH Regimes
Stability studies via potentiometric titration reveal two pKa values:
Solvation Dynamics in Protic/Aprotic Media
Solubility measurements show marked solvent dependence:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 8.2 |
| Methanol | 22.4 |
| Dimethylsulfoxide | 45.9 |
Polar aprotic solvents stabilize the keto form through dipole-dipole interactions, while protic solvents favor enol tautomers via hydrogen bonding.
Spectroscopic Fingerprinting
UV-Vis Spectroscopy (methanol):
- λ_max = 268 nm (π→π* transition of conjugated system)
- Shoulder at 310 nm (n→π* transition of carbonyl)
IR Spectroscopy (KBr pellet):
¹H NMR (DMSO-d₆):
- δ 8.21 (d, J = 6.2 Hz, H5)
- δ 6.89 (d, J = 6.2 Hz, H6)
- δ 11.34 (s, OH, exchanges with D₂O)
Properties
Molecular Formula |
C4H8N2O2 |
|---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
2-hydroxy-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H8N2O2/c7-3-1-2-5-4(8)6-3/h4-5,8H,1-2H2,(H,6,7) |
InChI Key |
PDPYBSMGVPTVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(NC1=O)O |
Origin of Product |
United States |
Preparation Methods
Chalcone-Urea Cyclocondensation
A widely reported method involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with urea or thiourea under basic conditions. For example, 4,6-diphenylpyrimidin-2(1H)-one was synthesized by refluxing chalcones (e.g., 1,3-diphenylprop-2-en-1-one) with urea in ethanol containing 40% aqueous KOH for 3 hours. The reaction proceeds via nucleophilic attack of urea on the chalcone’s electrophilic carbonyl group, followed by cyclization and dehydration.
β-Ketoester-Urea Cyclocondensation
β-Ketoesters (e.g., ethyl acetoacetate) react with urea or amidines to form 4-hydroxypyrimidines. For instance, 6-methyluracil was synthesized by heating methyl acetoacetate with urea in dimethylformamide (DMF) at 120°C for 4 hours. This method avoids acidic or basic catalysts, simplifying purification.
Multi-Step Synthesis from Cyanoacetate Derivatives
Ethyl Cyanoacetate Route
A four-step synthesis starting from ethyl cyanoacetate and trimethyl orthoacetate has been reported:
- Step 1 : Ethyl cyanoacetate reacts with trimethyl orthoacetate to form 2-cyano-3-methoxy-2-butenoate.
- Step 2 : Condensation with N,N-dimethylformamide dimethyl acetal in xylene yields 2-cyano-3-methoxy-5-(dimethylamino)-2,4-pentadienoate.
- Step 3 : Reflux in glacial acetic acid produces ethyl 4-methoxy-2-pyridone-3-carboxylate.
- Step 4 : Decarboxylation with hydrobromic acid gives 4-hydroxy-2-pyridone.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. In one example, chalcones and urea were heated in ethanol with KOH under microwave conditions (7 minutes vs. 3 hours conventional heating).
- Yield : Comparable to conventional methods (~80%)
- Advantages : Faster reaction, reduced energy consumption.
Comparative Analysis of Methods
Reaction Mechanisms and Tautomerism
4(1H)-Pyrimidinone, 2-hydroxy-(9CI) exhibits tautomerism between the 4-hydroxypyrimidine (oxo) and 4-pyrimidinol (hydroxy) forms. This equilibrium influences reactivity, particularly in hydrogenation and alkylation reactions. For example, palladium-catalyzed asymmetric hydrogenation of the oxo tautomer yields chiral cyclic ureas.
Industrial and Environmental Considerations
Industrial production prioritizes scalability and cost-effectiveness. The β-ketoester-urea method is favored for its high yield and lack of hazardous catalysts. Conversely, the cyanoacetate route is less viable due to multi-step complexity and lower yields. Green chemistry approaches, such as microwave-assisted synthesis, align with sustainable practices by minimizing solvent use and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,4-dioxo-pyrimidine.
Reduction: The keto group can be reduced to form 2-hydroxy-4(1H)-pyrimidinone.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 2,4-Dioxo-pyrimidine.
Reduction: 2-Hydroxy-4(1H)-pyrimidinone.
Substitution: Various substituted pyrimidinones depending on the substituent introduced.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-hydroxy-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in enzyme inhibition and as a potential lead compound in drug discovery.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of agrochemicals and dyes due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and keto groups play a crucial role in forming hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to participate in various chemical reactions also allows it to interfere with metabolic pathways, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Structural and Substituent Analysis
Pyrimidinone derivatives vary significantly based on substituent type, position, and electronic effects. Key analogs include:
Key Observations :
- Substituent Position : Hydroxyl groups at positions 2, 5, or 6 alter hydrogen-bonding networks and acidity. For example, 6-hydroxy derivatives (e.g., ) exhibit stronger intermolecular H-bonding than 2-hydroxy analogs, affecting crystallinity and solubility.
- Electronic Effects : Electron-withdrawing groups (e.g., -F in ) increase ring electrophilicity, enhancing reactivity in nucleophilic substitutions. Conversely, electron-donating groups (e.g., -CH₃ in ) stabilize the ring.
Reactivity and Functional Behavior
- Hydrogen Abstraction: 1-Methyl-2(1H)-pyrimidinone (1MP) demonstrates hydrogen abstraction from alcohols (rate ~10⁴ M⁻¹s⁻¹), suggesting similar reactivity in 2-hydroxy derivatives .
- Corrosion Inhibition: Pyrimidinones with -NH₂ or -OH groups show corrosion inhibition efficiencies >80% at 21×10⁻⁶ M, attributed to adsorption via lone-pair electrons .
- Biological Activity: Thieno-pyrimidinones exhibit moderate antibacterial and antioxidant activities, highlighting the role of fused rings and substituents .
Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
